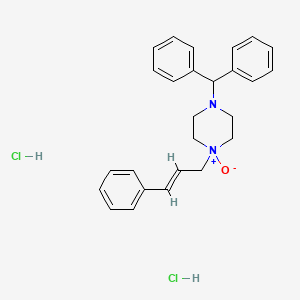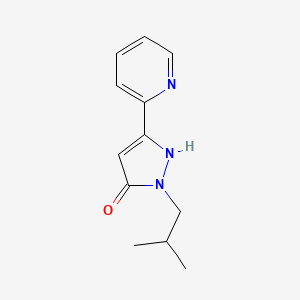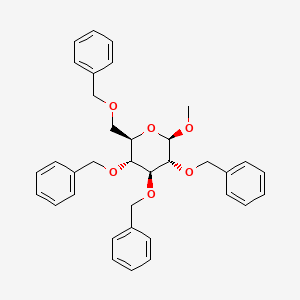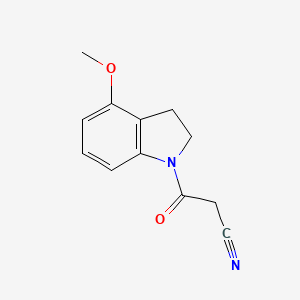
Cinnarizine N4-Oxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnarizine N4-Oxide Dihydrochloride is a derivative of cinnarizine, a well-known antihistamine and calcium channel blocker. This compound is primarily used in the treatment of vestibular disorders such as vertigo, tinnitus, and motion sickness. It is also known for its vasorelaxant properties, which can enhance blood flow, particularly in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine N4-Oxide Dihydrochloride involves the oxidation of cinnarizine. The process typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N4-oxide group. The reaction is carried out in an organic solvent like methanol or ethanol at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cinnarizine N4-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced back to cinnarizine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: this compound.
Reduction: Cinnarizine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cinnarizine N4-Oxide Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Cinnarizine N4-Oxide Dihydrochloride exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the contraction of vascular smooth muscle cells, leading to vasodilation and improved blood flow. Additionally, it binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Cinnarizine: The parent compound, primarily used for similar therapeutic purposes.
Flunarizine: Another calcium channel blocker with similar applications but different pharmacokinetic properties.
Betahistine: Used for treating vertigo and Meniere’s disease, but works through a different mechanism involving histamine receptors.
Uniqueness
Cinnarizine N4-Oxide Dihydrochloride is unique due to its N4-oxide group, which enhances its pharmacological profile by providing additional binding sites and potentially improving its efficacy and safety profile compared to its parent compound .
Properties
Molecular Formula |
C26H30Cl2N2O |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
4-benzhydryl-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium;dihydrochloride |
InChI |
InChI=1S/C26H28N2O.2ClH/c29-28(20-10-13-23-11-4-1-5-12-23)21-18-27(19-22-28)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;; |
InChI Key |
COXUXJDOVRLMEU-JFXLULTRSA-N |
Isomeric SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C/C=C/C4=CC=CC=C4)[O-].Cl.Cl |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)



![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)

![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
